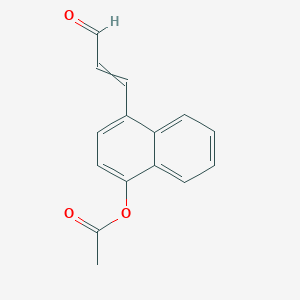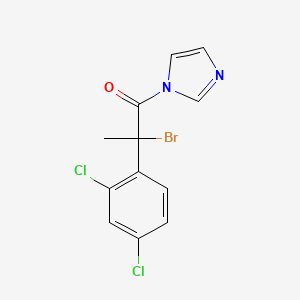![molecular formula C9H12O B14376557 Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde CAS No. 90014-03-2](/img/structure/B14376557.png)
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[222]oct-2-ene-1-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a rigid framework that consists of a bicyclo[222]octene core with an aldehyde functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an alkene to form the bicyclic structure. This reaction typically requires high temperatures and specific catalysts to proceed efficiently . Another method involves ring-closing metathesis, which is a versatile technique for forming cyclic compounds by the exchange of alkylidene groups .
Industrial Production Methods
Industrial production of this compound often relies on optimized versions of these synthetic routes. The Diels-Alder reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its rigid structure.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the double bond and aldehyde group, making it less reactive.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the aldehyde group, leading to different reactivity and applications.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde is unique due to the presence of both the bicyclic structure and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
90014-03-2 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]oct-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2 |
Clave InChI |
WAXCSMCMGJMVKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
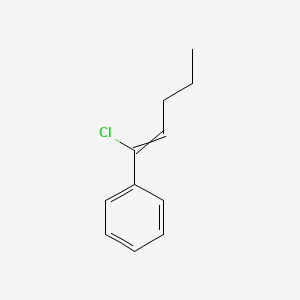
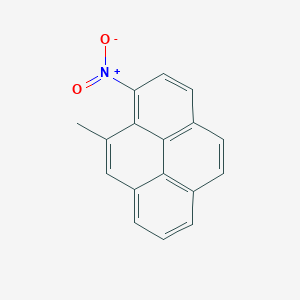
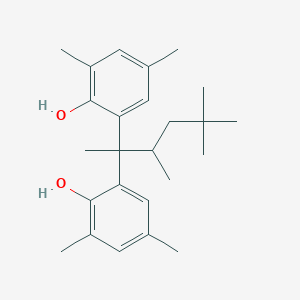
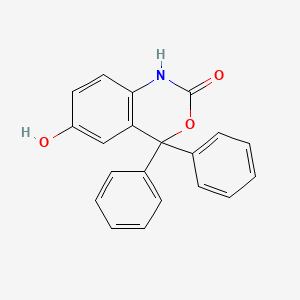

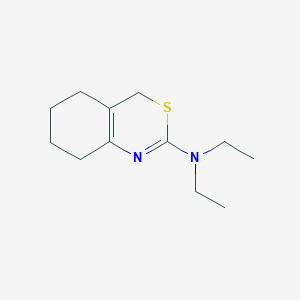
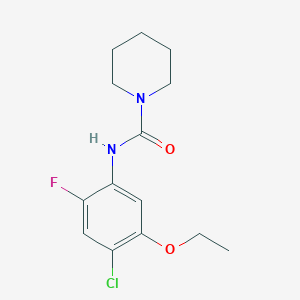
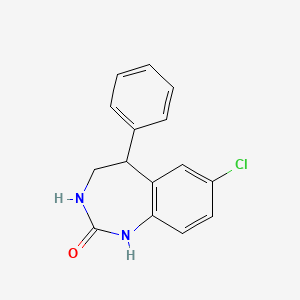
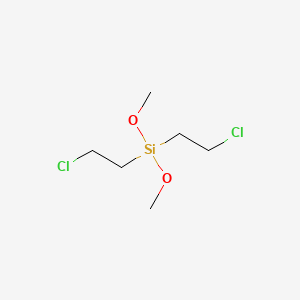
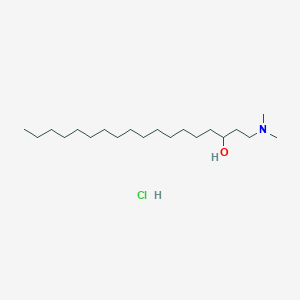
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
